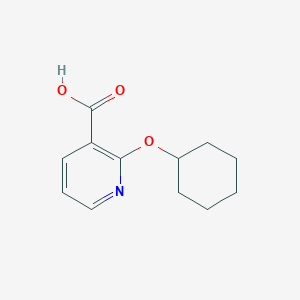

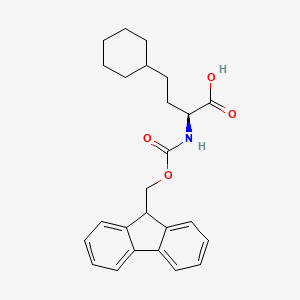

Fmoc-L-Homocyclohexylalanine

Overview

Description

Fmoc-L-Homocyclohexylalanine is a compound with the molecular formula C25H29NO4 . It has a molecular weight of 407.51 g/mol . The IUPAC name for this compound is (2S)-4-cyclohexyl-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanoic acid .

Synthesis Analysis

This compound is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .

Molecular Structure Analysis

The InChI code for this compound is 1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 . The canonical SMILES structure is C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 618.1°C at 760 mmHg . The compound is stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Novel Amino Acids for Peptide Preparation : The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, derived from L-homoserine, demonstrates the application of Fmoc-L-Homocyclohexylalanine in creating novel amino acids. This amino acid can be incorporated into peptides using Fmoc-chemistry-based solid-phase peptide synthesis, which is useful for the preparation of neoglycopeptides (Carrasco et al., 2003).

Development of Antibacterial Composite Materials : The advancement of peptide- and amino-acid-based nanotechnology, including the use of Fmoc-decorated self-assembling building blocks, has led to the development of new antibacterial and anti-inflammatory biomedical materials. Fmoc-pentafluoro-L-phenylalanine-OH, for instance, has shown significant antibacterial capabilities and can be integrated into resin-based composites for inhibiting bacterial growth (Schnaider et al., 2019).

Study of Self-Assembly in Aromatic Peptides : Research on Fmoc-protected amino acids, such as Fmoc-Phe-homopeptides, has provided insights into how capping with highly aromatic fluorenyl groups affects the morphology and polymorphism of short Phe-homopeptides. This is crucial for future technological applications, as different self-assemble structures can be chosen based on the peptide length and the amount and position of fluorenyl capping groups (Mayans & Alemán, 2020).

Facilitating Cell Culture with Peptide Gels : Fmoc-peptide gels, such as those formed by Fmoc-diphenylalanine, have been explored for their potential in cell culture. The introduction of chemical functionality in these gels can enhance compatibility with different cell types, making them useful for in vitro cell culture and potentially for tissue engineering (Jayawarna et al., 2009).

Formation of Smart Hydrogels and Nanoclusters : The formation of stable and transparent hydrogels by Fmoc-Phe-OH and their use in stabilizing fluorescent few-atom silver nanoclusters highlight another application area. These nanoclusters exhibit interesting fluorescent properties and can be stable for extended periods, suggesting potential applications in imaging and sensing technologies (Roy & Banerjee, 2011).

Safety and Hazards

Future Directions

Therapeutic peptides, such as Fmoc-L-Homocyclohexylalanine, are a unique class of pharmaceutical agents that have made great progress in the last decade . They are used in various therapeutic areas and their development is one of the hottest topics in pharmaceutical research . The future of therapeutic peptides lies in the constant development and improvement in reagents and strategies for different steps .

Mechanism of Action

Target of Action

Fmoc-L-Homocyclohexylalanine is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound primarily affects the pathway of peptide synthesis. It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis, allowing for the efficient and accurate assembly of peptides . After its role is fulfilled, the Fmoc group is removed, leaving behind the desired peptide product .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the Fmoc group is removed . Additionally, the temperature and solvent used can also impact the efficiency of the peptide synthesis process .

Properties

IUPAC Name |

(2S)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXCSTPOLMVGMS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589224 | |

| Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-73-1 | |

| Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)